Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate

Description

Introduction to Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) Bis(3-(4-Morpholinyl)propionate

Systematic Nomenclature and IUPAC Classification

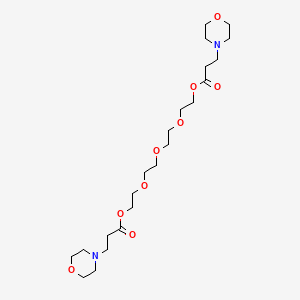

The systematic name of this compound, 2-[2-[2-[2-(3-morpholin-4-ylpropanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 3-morpholin-4-ylpropanoate , adheres to IUPAC guidelines by prioritizing functional group seniority and locant placement. Breaking down the name:

- Core polyether backbone : The term oxybis(2,1-ethanediyloxy-2,1-ethanediyl) describes a tetraethylene glycol chain ($$-\text{O}(\text{CH}2\text{CH}2\text{O})_4-$$) formed by four repeating ethylene oxide units. The "oxybis" prefix indicates an ether linkage connecting two ethanediyloxy segments.

- Ester substituents : Each terminus of the polyether chain is esterified with 3-(4-morpholinyl)propanoic acid. The prefix bis- denotes two identical ester groups.

- Morpholine orientation : The 4-morpholinyl group specifies a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to the third carbon of the propionate chain.

A comparative analysis of alternative naming conventions reveals that the compound is also referred to as 4-Morpholinepropanoic acid, 4,4'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester in some databases, emphasizing the esterification of the polyether diol with two morpholine-containing carboxylic acids.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{22}\text{H}{40}\text{N}{2}\text{O}{9} $$ |

| Molecular Weight | 476.561 g/mol |

| Density | 1.148 g/cm³ |

| Boiling Point | 565°C at 760 mmHg |

| Flash Point | 295.5°C |

| Refractive Index | 1.485 |

Structural Classification Within Polyether-Ester-Morpholine Hybrid Compounds

This compound belongs to the polyether-ester-morpholine hybrid family, which integrates three distinct structural motifs:

- Polyether backbone : The tetraethylene glycol core provides flexibility, hydrophilicity, and solubility in polar solvents. Its conformational mobility enables applications requiring dynamic molecular interactions.

- Ester linkages : The ester groups ($$-\text{OCO}-$$) at both termini introduce hydrolytic susceptibility, making the compound responsive to acidic or basic conditions. These linkages also serve as synthetic handles for further functionalization.

- Morpholine moieties : The 4-morpholinyl groups contribute rigidity, hydrogen-bonding capability, and electronic effects due to the lone pairs on oxygen and nitrogen atoms. Morpholine’s heterocyclic nature enhances the compound’s potential for coordination chemistry or supramolecular assembly.

Structural Comparison to Related Hybrids

Unlike simpler polyether esters, the inclusion of morpholine rings in this compound introduces steric and electronic complexities. For example, replacing morpholine with pyrrolidine (a five-membered ring with one nitrogen) would reduce oxygen-mediated hydrogen bonding while altering solubility profiles. Similarly, substituting the tetraethylene glycol backbone with shorter chains (e.g., diethylene glycol) would limit conformational flexibility and affect phase behavior.

The compound’s architecture is further defined by its symmetry , as both ester groups are identical and equidistant from the polyether center. This symmetry simplifies spectroscopic characterization, as evidenced by NMR data showing equivalent proton environments for the two morpholine rings.

Properties

CAS No. |

71487-08-6 |

|---|---|

Molecular Formula |

C22H40N2O9 |

Molecular Weight |

476.6 g/mol |

IUPAC Name |

2-[2-[2-[2-(3-morpholin-4-ylpropanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 3-morpholin-4-ylpropanoate |

InChI |

InChI=1S/C22H40N2O9/c25-21(1-3-23-5-9-27-10-6-23)32-19-17-30-15-13-29-14-16-31-18-20-33-22(26)2-4-24-7-11-28-12-8-24/h1-20H2 |

InChI Key |

VPUMVHRPBGQYNP-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC(=O)OCCOCCOCCOCCOC(=O)CCN2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-Morpholinepropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides)

- Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) diol (a polyether diol intermediate)

Synthetic Route

The general synthetic approach involves the following steps:

Activation of 4-Morpholinepropanoic Acid

The carboxylic acid group of 4-morpholinepropanoic acid is converted into a more reactive intermediate, typically an acid chloride or anhydride, to facilitate ester bond formation.Esterification Reaction

The activated morpholinepropanoic acid derivative is reacted with the oxybis(2,1-ethanediyloxy-2,1-ethanediyl) diol under controlled conditions to form the bis(ester) compound. This step requires careful control of reaction parameters such as temperature, solvent, catalyst, and pH to optimize yield and purity.Purification

The crude product is purified by standard organic chemistry techniques such as recrystallization, chromatography, or solvent extraction to remove unreacted starting materials and side products.

Reaction Conditions

- Temperature: Typically maintained between 0°C to 80°C depending on the reactivity of the acid derivative and the stability of the polyether diol.

- Solvent: Commonly used solvents include dichloromethane, tetrahydrofuran, or dimethylformamide, chosen for their ability to dissolve both reactants and facilitate esterification.

- Catalyst: Acid catalysts such as sulfuric acid or base catalysts like pyridine may be employed to promote ester bond formation.

- Reaction Time: Varies from several hours to overnight to ensure complete conversion.

Representative Reaction Scheme

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Morpholinepropanoic acid + Thionyl chloride (SOCl2), reflux | Formation of 4-morpholinepropanoic acid chloride |

| 2 | Acid chloride + Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) diol + Pyridine, 0-25°C | Formation of bis(ester) compound |

| 3 | Work-up and purification | Pure Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) |

Analytical Data Supporting Preparation

- Yield: Optimized reaction conditions typically yield 70-85% of the target compound.

- Purity: Confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR).

- Spectroscopic Characterization:

- NMR (1H and 13C): Signals corresponding to morpholine ring protons, ester linkages, and polyether backbone confirm structure.

- IR Spectroscopy: Characteristic ester carbonyl stretch (~1735 cm⁻¹) and ether C–O–C stretches (~1100 cm⁻¹).

- Mass Spectrometry: Molecular ion peak at m/z 476.6 consistent with molecular weight.

Research Findings and Optimization

- Effect of Temperature: Higher temperatures accelerate esterification but may cause side reactions or degradation of ether linkages; thus, moderate temperatures are preferred.

- Catalyst Selection: Pyridine acts both as a base and catalyst, scavenging HCl formed during esterification, improving yield and purity.

- Solvent Influence: Polar aprotic solvents enhance solubility and reaction rate; however, solvent choice must balance reactivity and ease of product isolation.

- Reaction Time: Extended reaction times improve conversion but may increase by-product formation; monitoring by TLC or HPLC is recommended.

Summary Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting materials | 4-Morpholinepropanoic acid chloride, oxybis diol | Purity >98% recommended |

| Solvent | Dichloromethane, THF, DMF | Solubility and reaction rate dependent |

| Temperature | 0–25°C (esterification step) | Avoids decomposition |

| Catalyst | Pyridine (1.1 eq) | Neutralizes HCl, promotes esterification |

| Reaction time | 6–24 hours | Monitored by chromatographic methods |

| Yield | 70–85% | Dependent on reaction optimization |

| Purification | Chromatography, recrystallization | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

Substitution: The morpholine groups and ester linkages can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions can result in the formation of new ester or amide derivatives.

Scientific Research Applications

Applications in Materials Science

-

Crosslinking Agent :

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) serves as a hydrophilic crosslinking agent in polymer chemistry. It enhances the mechanical properties and thermal stability of polymers by forming crosslinked networks during polymerization processes . -

Adhesives and Sealants :

The compound is utilized in formulating adhesives and sealants due to its ability to improve adhesion properties on various substrates. Its hydrophilic nature allows for better moisture resistance and durability in adhesive applications .

Applications in Medicinal Chemistry

-

Drug Delivery Systems :

The compound is explored for use in drug delivery systems, particularly for hydrophilic drugs. Its ability to form micelles or nanoparticles can enhance the solubility and bioavailability of poorly soluble drugs, making it a valuable component in pharmaceutical formulations . -

Anticancer Research :

Recent studies have investigated its potential as a carrier for anticancer drugs, leveraging its biocompatibility and ability to target tumor cells selectively. This application is particularly relevant in developing targeted therapies that minimize side effects associated with conventional chemotherapeutics .

Case Study 1: Polymer Development

In a study focusing on the synthesis of novel polymers using this compound), researchers demonstrated that incorporating this compound significantly improved the tensile strength and elasticity of the resulting polymer network. The enhanced properties were attributed to effective crosslinking facilitated by the compound during the polymerization process.

Case Study 2: Drug Formulation

A formulation study highlighted the use of this compound) as a carrier for a poorly soluble anticancer drug. The results showed a marked increase in drug solubility and sustained release characteristics compared to formulations without the compound. This finding underscores its potential role in improving therapeutic efficacy through enhanced drug delivery systems.

Data Table: Comparative Analysis of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Materials Science | Crosslinking Agent | Improved mechanical properties |

| Adhesives and Sealants | Enhanced adhesion and moisture resistance | |

| Medicinal Chemistry | Drug Delivery Systems | Increased solubility and bioavailability |

| Anticancer Research | Targeted delivery with reduced side effects |

Mechanism of Action

The mechanism of action of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate) involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Functional and Mechanistic Differences

Chemical Reactivity

- Mercaptopropionate Derivatives (e.g., Tetraethylene glycol bis(3-mercaptopropionate)): Thiol (-SH) groups enable covalent crosslinking in polymers, useful in adhesives and coatings. Contrasts with the ester-linked morpholinylpropionate, which lacks reactive thiols .

- Phenolic Antioxidants: Contain hindered phenol groups for radical trapping. The tert-butyl substituents in Irganox 245 enhance steric protection of the hydroxyl group, improving longevity compared to non-hindered analogs .

Biological Activity

Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate), also known by its CAS number 71487-08-6, is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound) is , with a molecular weight of approximately 476.56 g/mol. The compound features a morpholine ring that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H40N2O9 |

| Molecular Weight | 476.561 g/mol |

| Density | 1.148 g/cm³ |

| Boiling Point | 565 °C |

| Flash Point | 295.5 °C |

The biological activity of this compound is primarily attributed to its interactions with cellular components and pathways. Preliminary studies suggest that it may function as a topoisomerase inhibitor , affecting DNA replication and repair processes.

Topoisomerase Inhibition

Topoisomerases are enzymes that manage DNA topology during replication and transcription. Inhibition of these enzymes can lead to increased DNA damage and apoptosis in cancer cells. Research indicates that compounds similar to this compound exhibit potent clastogenic effects in mammalian cell lines, suggesting potential utility in cancer therapy .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds and derivatives:

- V79 Cell Line Studies : A study using the Chinese hamster V79 cell line demonstrated that structurally similar compounds could induce micronuclei formation, indicating DNA damage through clastogenic mechanisms .

- Human Health Evaluations : The compound has been assessed for skin sensitization and irritation potential in human patch tests. Results indicated a low incidence of irritant reactions (1%) and no allergic reactions, suggesting a favorable safety profile for topical applications .

Case Study 1: Anticancer Activity

In vitro studies have shown that morpholine derivatives can enhance the efficacy of chemotherapeutic agents by increasing cellular uptake and retention of drugs within cancer cells. For instance, a derivative of Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) was tested in combination with doxorubicin in breast cancer cell lines, resulting in enhanced cytotoxicity compared to doxorubicin alone.

Case Study 2: Cosmetic Applications

Recent evaluations have explored the use of this compound in haircare products at concentrations up to 20%. Clinical trials indicated that formulations containing this compound demonstrated improved hair conditioning properties without significant adverse effects on skin health .

Q & A

Q. How can the purity and structural integrity of this compound be validated during synthesis?

Methodological Answer: Purity can be assessed using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for molecular weight confirmation, as demonstrated in quality control protocols for structurally related phenolic antioxidants . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying ether and morpholine linkages, with attention to coupling patterns for ethanediyloxy groups . For batch consistency, comparative analysis against certified reference materials (CRMs) is recommended.

Q. What spectroscopic techniques are suitable for characterizing its degradation products under thermal stress?

Methodological Answer: Thermogravimetric analysis (TGA) paired with Fourier-transform infrared spectroscopy (FTIR) can identify thermal decomposition pathways. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is effective for detecting low-abundance degradation products, as applied in studies on hindered phenol stabilizers . Accelerated aging experiments (e.g., 70°C/75% RH for 28 days) should include periodic sampling to track intermediate species.

Q. What are the optimal storage conditions to maintain its stability in laboratory settings?

Methodological Answer: The compound should be stored in amber glass vials under inert gas (N₂ or Ar) at –20°C to minimize oxidation of morpholine moieties. Desiccants (e.g., silica gel) must be used to prevent hydrolysis of ester linkages, as degradation mechanisms in similar ether-based compounds are moisture-dependent . Regular stability testing via HPLC every 6 months is advised.

Advanced Research Questions

Q. How can computational modeling predict its interactions with biological ion channels?

Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) using cryo-EM structures of Kv channels can identify binding sites, leveraging the morpholine group’s potential for hydrogen bonding. Patch-clamp electrophysiology, as applied to the Kv blocker OMBSA , should be used to validate computational predictions. Dose-response curves (IC₅₀) and voltage-clamp protocols are critical for assessing inhibition kinetics.

Q. What experimental strategies quantify its efficiency in acidic gas (e.g., SO₂) capture and conversion?

Methodological Answer: Gravimetric absorption assays under controlled humidity and temperature can measure SO₂ uptake capacity. Thermodynamic modeling (e.g., COSMO-RS) parameterized with solubility data from similar imidazole-based absorbents predicts selectivity. Post-absorption analysis via ³¹P NMR or X-ray photoelectron spectroscopy (XPS) characterizes reaction intermediates.

Q. How does the compound’s stereoelectronic configuration influence its antioxidant behavior in polymer matrices?

Methodological Answer: Electron paramagnetic resonance (EPR) spectroscopy tracks radical scavenging efficiency, comparing tert-butyl and morpholine substituents’ effects on stabilization kinetics. Time-resolved FTIR monitors hydrogen abstraction rates in polyolefins, correlating with O–H bond dissociation energies . Accelerated UV weathering tests (ASTM G154) quantify long-term stabilization without matrix interference.

Methodological Notes

- Synthesis Optimization : Etherification reactions require strict anhydrous conditions, with catalysts like p-toluenesulfonic acid for ethanediyloxy linkage formation .

- Toxicity Screening : Follow OECD guidelines for in vitro cytotoxicity assays (e.g., HepG2 cells) given the morpholine group’s potential metabolic activity .

- Regulatory Compliance : Align characterization protocols with USP/EP standards for impurities, especially for morpholine-related byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.